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Compound of Interest

Compound Name: 9-Eicosene, (E)-

Cat. No.: B116446

An In-depth Technical Guide to (E)-icos-9-ene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, purification, and known biological interactions of (E)-icos-9-ene. The

information is intended for professionals in research and development who require detailed
technical data on this long-chain monounsaturated alkene.

Compound Identification and Properties

(E)-icos-9-ene is a 20-carbon long-chain alkene with a single double bond between carbon 9
and 10, existing in the trans (E) configuration.[1] It is a lipophilic molecule found in various
natural sources, including certain plants and microorganisms.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for (E)-icos-9-ene.
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Identifier Value Source

IUPAC Name (E)-icos-9-ene PubChem|[2]
CAS Number 42448-90-8 Smolecule[3]
Molecular Formula Ca20Hao0 PubChem|[2]
Molecular Weight 280.5 g/mol PubChem[2]
Canonical SMILES EEECCCCCCC/C:C/CCCCC PubChem][2]

InChl=1S/C20H40/c1-3-5-7-9-
11-13-15-17-19-20-18-16-14-

InChl PubChem|[2]
12-10-8-6-4-2/h17,19H,3-

16,18,20H2,1-2H3/b19-17+

UVLKUUBSZXVVDZ-
InChlKey PubChem|[2]
HTXNQAPBSA-N

9-Eicosene, (E)-; (9E)-9-
Synonyms PubChem][2]
Icosene; Icos-9-ene

Physical and Chemical Properties

Quantitative physical and chemical property data for (E)-icos-9-ene are primarily based on
computational models. Experimental data is limited but includes the Kovats Retention Index, a
key parameter in gas chromatography.
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Property Value Unit Type Source

Normal Melting

] 310.08 K Computed Cheméo[4]
Point (Tfus)
Normal Boiling
) ) 661.16 K Computed Cheméo[4]
Point (Thoil)
XLogP3-AA 10.1 Computed PubChem|[2]
Topological Polar
0 Az Computed PlantaeDBJ[5]
Surface Area
Rotatable Bond
16 Computed PlantaeDB[5]
Count
Kovats Retention )
1914 Experimental NIST[6]

Index

Spectroscopic Data (Expected)

While specific spectra for (E)-icos-9-ene are not readily available in public databases, the
expected spectroscopic characteristics can be inferred from its structure.
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Spectroscopy

Expected Characteristics

1H NMR

The protons on the double bond (-CH=CH-) are
expected to appear as a multiplet around 5.4
ppm. A key feature for confirming the (E)-
configuration would be a large coupling constant
(J), typically in the range of 12—-18 Hz, for these
vinylic protons.[1] The allylic protons (-CHa-
CH=) would likely appear around 2.0 ppm, with
the remaining aliphatic methylene protons
forming a broad signal around 1.2-1.4 ppm, and
the terminal methyl protons appearing as a

triplet around 0.9 ppm.

13C NMR

The carbons of the double bond (C9 and C10)
are expected to have chemical shifts in the
olefinic region, approximately 130-131 ppm. The
signals for the numerous sp? hybridized carbons
in the long alkyl chains would appear in the

upfield region of the spectrum (approx. 14-33
ppm).

Infrared (IR)

The key diagnostic peak would be the C=C
stretching vibration, which for a trans-alkene is
typically weak and found around 1665-1675
cm~1, Amore prominent and useful peak is the
C-H out-of-plane bending vibration for the trans
C-H bonds, which should appear as a strong
band around 960-975 cm™2.

Mass Spectrometry (MS)

In a GC-MS analysis, (E)-icos-9-ene would
show a molecular ion peak (M*) at m/z = 280.5.
The fragmentation pattern would be
characterized by a series of losses of alkyl
fragments, leading to clusters of peaks

separated by 14 mass units (CH-2).

Experimental Protocols
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The synthesis of (E)-icos-9-ene can be achieved through several established organic chemistry

methodologies. The following protocols are adapted from general procedures for long-chain

alkene synthesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the double bond at a specific location

with good stereocontrol, favoring the (E)-isomer when using non-stabilized ylides under salt-

free conditions or specific stabilized ylides. To synthesize (E)-icos-9-ene, the reaction would

involve undecyltriphenylphosphonium bromide and nonanal.

Step 1: Preparation of Undecyltriphenylphosphonium Bromide

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
triphenylphosphine in anhydrous toluene.

Add 1-bromoundecane to the solution.

Heat the reaction mixture to reflux and maintain for 24 hours, during which a white
precipitate of the phosphonium salt will form.

Cool the mixture to room temperature, followed by further cooling in an ice bath.

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under
vacuum.

Step 2: Ylide Formation and Reaction with Nonanal

Suspend the dried undecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran
(THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the suspension to -78 °C using a dry ice/acetone bath.

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide
(NaHMDS), to the suspension. The formation of the ylide is indicated by the appearance of a
deep orange or red color.

Stir the mixture at -78 °C for 1 hour.
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Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride (NH4ClI).

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with
diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
product.
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Step 1: Phosphonium Salt Formation

1-Bromoundecane

Undecyltriphenylphosphoniu
Bromide

Triphenylphosphine

mj
THF, -78°C

(Strong Base (e.g., n-BuLih

Step 2: Wittig Reaction

-78°C to RT

»( (E)-icos-9-ene
(Crude)
_ | Phosphorus Ylide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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